N-(2-(1H-indol-1-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(2-(1H-indol-1-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into the chemical characteristics and potential antitumor activity of carboxamide derivatives, including compounds structurally related to N-(2-(1H-indol-1-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, reveals insights into their electronic properties and bioactivity. Conformational analysis, UV absorption studies, and molecular docking with PDBs due to anticancer activity have been investigated, highlighting the importance of electronic structure approaches in understanding the biological impacts of these compounds (Al‐Otaibi et al., 2022).
Antimicrobial Activity
Compounds similar to the specified carboxamide have been synthesized and evaluated for their antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial screening of these compounds underscores their potential utility in treating infections caused by sensitive microorganisms (Almutairi et al., 2018).
Receptor Binding Studies
N-anilinoethylamides, a class of melatoninergic agents structurally related to the compound , have been explored for their binding affinity for MT1 and MT2 membrane receptors. These studies involve examining the effect of chain conformation on receptor binding, revealing significant stereoselectivity and insights into the conformational preferences of these compounds (Elisi et al., 2020).
Imaging Cancer Tyrosine Kinase
The synthesis and evaluation of new potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase involve compounds structurally akin to N-(2-(1H-indol-1-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. These studies demonstrate the process of preparing such tracers and their potential application in cancer imaging (Wang et al., 2005).
Antipsychotic Agents
Investigations into novel potential antipsychotic agents include the study of compounds with similar structural features to the carboxamide . These compounds have shown promise in behavioral animal tests for their antipsychotic-like profiles without interacting with dopamine receptors, providing a new avenue for the development of antipsychotic medications (Wise et al., 1987).
Mechanism of Action
Target of Action
The compound, also known as N,N-diethyl-2-[3-({[2-(1H-indol-1-yl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including inhibitory and stimulatory effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-indol-1-ylethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-28(4-2)24(31)18-30-17-21(20-10-6-8-12-23(20)30)25(32)26(33)27-14-16-29-15-13-19-9-5-7-11-22(19)29/h5-13,15,17H,3-4,14,16,18H2,1-2H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSJDTNVIQFKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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